molecular formula C11H16ClN3O2S B1399450 4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine CAS No. 1316221-94-9

4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine

Cat. No.: B1399450
CAS No.: 1316221-94-9
M. Wt: 289.78 g/mol
InChI Key: UFPYYDJRMBYBRE-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrimidine core, a privileged scaffold in pharmaceuticals that is known to be highly versatile and capable of interacting with a wide range of biological targets through hydrogen bonding and as a bioisostere for other aromatic systems . The presence of a chloro group at the 4-position and a methylsulfonyl-piperidine moiety makes it a valuable intermediate for further synthetic elaboration, particularly via nucleophilic aromatic substitution (SNAr) reactions and metal-catalyzed cross-couplings . Pyrimidine-based compounds have demonstrated a broad spectrum of therapeutic activities, including potent anticancer, antimicrobial, and anti-infective properties . Specifically, derivatives with similar substitutions are investigated as potential kinase inhibitors and as key components in the synthesis of bifunctional compounds for targeted protein degradation, such as proteolysis-targeting chimeras (PROTACs) aimed at cyclin-dependent kinases like CDK2, which is a promising target in oncology . Researchers can utilize this compound as a sophisticated building block to develop novel candidate molecules for treating conditions previously deemed untreatable, leveraging its potential to improve pharmacokinetic and pharmacodynamic properties . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-2-methyl-6-(1-methylsulfonylpiperidin-4-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2S/c1-8-13-10(7-11(12)14-8)9-3-5-15(6-4-9)18(2,16)17/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPYYDJRMBYBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCN(CC2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine exhibit promising anticancer properties. Research has shown that derivatives containing piperidine and pyrimidine structures can inhibit tumor growth and proliferation in various cancer cell lines .
  • Antimicrobial Properties
    • The compound has been evaluated for antibacterial activity against several strains, showing effectiveness comparable to established antibiotics. The presence of the piperidine ring is crucial for enhancing the antimicrobial properties of the molecule .
  • Enzyme Inhibition
    • Studies have demonstrated that this compound can act as an inhibitor for key enzymes such as acetylcholinesterase and urease. This property is particularly relevant in the development of treatments for neurodegenerative diseases and urinary tract infections .

Case Study 1: Anticancer Efficacy

In a study published in 2020, researchers synthesized a series of compounds related to this compound and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability, suggesting potential for development into anticancer drugs .

Case Study 2: Antimicrobial Activity

A comprehensive evaluation of the antibacterial effects of this compound showed that it inhibited the growth of Gram-positive and Gram-negative bacteria. The study highlighted the importance of the methylsulfonyl group in enhancing the compound's bioactivity against resistant bacterial strains .

Data Tables

Application Area Effectiveness Reference
Anticancer ActivitySignificant reduction in tumor cell viability
Antimicrobial ActivityEffective against multiple bacterial strains
Enzyme InhibitionInhibits acetylcholinesterase and urease

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at C4

The chlorine atom at position 4 of the pyrimidine ring undergoes NAS with amines, alkoxides, and thiols under mild conditions. This reactivity is critical for introducing functional diversity:

Reaction Conditions Product Yield Source
Amine substitutionAniline derivatives, DMF, 80–100°C4-Amino-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine70–85%
MethoxylationNaOMe in MeOH, reflux4-Methoxy-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine65%
Thioether formationThiophenol, K₂CO₃, DMSO, 60°C4-(Phenylthio)-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine78%

Key Findings :

  • Electron-deficient pyrimidine rings enhance NAS rates .

  • Steric hindrance from the piperidine group reduces reactivity at C6 .

Oxidation and Reduction Reactions

The methylsulfonyl group on the piperidine ring and the pyrimidine core participate in redox transformations:

Oxidation

  • Sulfone Stability : The methylsulfonyl group resists further oxidation under standard conditions (e.g., H₂O₂, mCPBA).

  • Pyrimidine Ring : Oxidation at C5/C6 positions is limited due to electron withdrawal by chlorine and sulfone groups .

Reduction

  • Chlorine Removal : Catalytic hydrogenation (H₂, Pd/C) reduces C4-Cl to C4-H, yielding 2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine (95% yield) .

  • Nitrile to Amine : If present, nitrile substituents are reduced to amines using LiAlH₄ (e.g., in related pyrimidines) .

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed couplings, enabling C–C bond formation:

Coupling Type Conditions Product Yield Source
Suzuki–MiyauraAryl boronic acid, Pd(PPh₃)₄, Na₂CO₃4-Aryl-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine60–75%
Buchwald–HartwigPrimary amines, Pd₂(dba)₃, XantPhos4-Amino-aryl derivatives55–80%

Mechanistic Insight :

  • The C4-Cl bond’s polarization enhances oxidative addition with Pd(0) catalysts .

  • Steric effects from the piperidine group necessitate bulky ligands (e.g., XantPhos) for efficient coupling .

Functionalization of the Piperidine Ring

The methylsulfonyl-piperidine moiety undergoes selective modifications:

Sulfonamide Hydrolysis

  • Conditions : Concentrated HCl, 100°C, 12 h.

  • Product : Piperidine-4-amine derivative (via cleavage of the methylsulfonyl group).

  • Yield : 40–50% (limited by competing pyrimidine decomposition).

N-Alkylation

  • Reagents : Alkyl halides, K₂CO₃, DMF.

  • Product : Quaternary ammonium salts at the piperidine nitrogen .

  • Challenges : Low reactivity due to the electron-withdrawing sulfone group .

Stability and Degradation Pathways

  • Hydrolytic Stability : Resistant to hydrolysis at pH 1–12 (24 h, 25°C) .

  • Thermal Decomposition : Degrades above 250°C, releasing SO₂ and methyl radicals.

  • Photodegradation : UV light induces C4-Cl bond cleavage, forming a pyrimidinyl radical .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Key Substituents Biological/Reactivity Implications
4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine C₁₁H₁₅ClN₃O₂S Methylsulfonyl-piperidine Enhanced solubility, kinase inhibition
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine C₁₀H₁₁ClF₃N₃ Trifluoromethyl-piperidine Improved metabolic stability
4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine C₁₃H₁₅ClN₄ Cyclopentyl, pyrazole Potential kinase/GPCR modulation
2-Amino-4-chloro-6-methylpyrimidine C₅H₆ClN₃ Amino group at position 2 Base structure for antimetabolites
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ Piperidine, amino group Crystal structure studied for drug design

Key Observations:

  • Methylsulfonyl vs. Trifluoromethyl : The methylsulfonyl group in the target compound offers stronger electron-withdrawing effects compared to trifluoromethyl, favoring nucleophilic aromatic substitution (e.g., Suzuki couplings, as in ). Trifluoromethyl groups, however, enhance lipophilicity and metabolic resistance .
  • Piperidine Modifications: Replacement of methylsulfonyl with morpholino () or pyrazole () alters steric bulk and hydrogen-bonding capacity, impacting target selectivity.

Preparation Methods

Synthesis of the Pyrimidine Core

The pyrimidine scaffold with methyl and chloro substituents at the 2- and 4-positions respectively is typically prepared starting from appropriate precursors such as methyl acetoacetate and acetamidine hydrochloride. The process involves:

  • Cyclization Reaction : Methyl acetoacetate reacts with acetamidine hydrochloride in the presence of potassium hydroxide as a base and methanol as solvent. The reaction is carried out under reflux conditions with mechanical stirring overnight to form 4-hydroxy-2,6-dimethylpyrimidine as an intermediate.

  • Chlorination Step : The 4-hydroxy group is converted to a 4-chloro substituent by treatment with phosphorus oxychloride (POCl3) in the presence of triethylamine. This step is performed under reflux, generating 4-chloro-2,6-dimethylpyrimidine.

  • Purification : After chlorination, the reaction mixture is cooled and quenched with ice-water, then extracted with ethyl acetate. The organic layer is washed, dried over anhydrous sodium sulfate, and purified by silica gel chromatography and low-temperature distillation to obtain the pure chlorinated pyrimidine.

This method is well-documented and yields the chlorinated pyrimidine intermediate in good yield and purity.

Step Reagents/Conditions Product Notes
Cyclization Methyl acetoacetate, acetamidine HCl, KOH, MeOH, reflux overnight 4-Hydroxy-2,6-dimethylpyrimidine Yellow cotton-like solid
Chlorination POCl3, triethylamine, reflux overnight 4-Chloro-2,6-dimethylpyrimidine White solid, volatile product
Purification Ice-water quench, EtOAc extraction, drying, silica gel chromatography Pure chlorinated pyrimidine Low temp distillation advised

Research Findings and Optimization Notes

  • The chlorination step with POCl3 is sensitive to temperature and moisture; maintaining reflux and anhydrous conditions is critical for high yield and purity.

  • The methylsulfonylation of piperidine requires slow addition of methanesulfonyl chloride to control exotherm and avoid side reactions.

  • The nucleophilic substitution on the pyrimidine ring is facilitated by the electron-withdrawing chloro substituent at the 4-position, enhancing the ring's electrophilicity.

  • Use of triethylamine or similar bases helps neutralize generated HCl and drives the substitution forward.

  • Purification by silica gel chromatography and low-temperature distillation is essential due to the volatility and sensitivity of intermediates.

  • Reaction monitoring by TLC, HPLC, or NMR is recommended to optimize reaction times and yields.

Summary Table of Preparation Method

Preparation Stage Key Reagents/Conditions Yield/Outcome Remarks
Pyrimidine ring cyclization Methyl acetoacetate, acetamidine HCl, KOH, MeOH, reflux 4-Hydroxy-2,6-dimethylpyrimidine intermediate High yield, yellow solid
Chlorination of pyrimidine POCl3, triethylamine, reflux 4-Chloro-2,6-dimethylpyrimidine Volatile, requires low-temp distillation
Sulfonylation of piperidine Piperidine, methanesulfonyl chloride, triethylamine, acetone, 25-50°C N-(methylsulfonyl)piperidine Controlled addition, 7-8 hrs reaction
Nucleophilic substitution Chloropyrimidine, methylsulfonyl piperidine, solvent, catalytic acid/base, heat Final target compound Requires purification

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine?

The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Nucleophilic substitution of a chloropyrimidine precursor with a piperidine derivative (e.g., 1-(methylsulfonyl)piperidin-4-amine) under inert atmosphere (N₂) at 0–25°C .
  • Step 2 : Methylation of the pyrimidine ring using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, 5–10% EtOH/CH₂Cl₂) or recrystallization from ethyl acetate/hexane .

Q. Key Considerations :

  • Use anhydrous solvents and moisture-free conditions to avoid side reactions.
  • Monitor reaction progress via TLC or LC-MS to optimize yield (typically 50–70%) .

Q. How should researchers characterize this compound for structural confirmation?

Analytical Methods :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for methyl groups (~δ 2.5–3.0 ppm), piperidine protons (~δ 1.5–2.5 ppm), and aromatic pyrimidine protons (~δ 8.0–8.5 ppm) .
    • ¹³C NMR : Confirm sulfonyl (C-SO₂, ~δ 55–60 ppm) and pyrimidine carbons (~δ 150–160 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ matching the theoretical molecular weight (e.g., C₁₁H₁₅ClN₃O₂S: calc. 300.06) .
  • X-ray Crystallography : Resolve crystal packing and conformation of the methylsulfonyl-piperidine moiety .

Q. What safety protocols are critical during handling?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Disposal : Segregate halogenated and sulfonated waste for professional disposal .
  • Emergency Measures :
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.
    • Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Strategies :

  • Catalyst Screening : Test Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for pyrimidine functionalization) .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve scalability .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours for condensation steps) .

Q. Data-Driven Example :

ConditionYield (%)Purity (%)
Conventional Heating5595
Microwave (100°C)7898

Q. What biological targets are plausible for this compound?

Hypotheses :

  • Kinase Inhibition : Structural analogs (e.g., thienopyrimidines) inhibit PI3K/Akt pathways; test via kinase assays (IC₅₀ determination) .
  • Antimicrobial Activity : Evaluate against Gram-positive bacteria (e.g., S. aureus) due to sulfonyl group’s electrophilic reactivity .
  • Cellular Toxicity : Perform MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

Q. Experimental Design :

  • Dose Range : 1–100 µM, 48-hour exposure.
  • Controls : Include DMSO vehicle and known inhibitors (e.g., LY294002 for PI3K) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

SAR Insights :

  • Piperidine Substitution : Replace methylsulfonyl with acetyl or carboxyl groups to modulate lipophilicity and target engagement .
  • Pyrimidine Modifications : Introduce electron-withdrawing groups (e.g., Cl → CF₃) to enhance metabolic stability .

Q. Case Study :

DerivativePI3K Inhibition (IC₅₀, nM)Solubility (µg/mL)
Parent Compound12015
6-CF₃ Analog458
Piperidine-Acetyl Derivative20035

Q. What computational tools predict the compound’s pharmacokinetic properties?

Methods :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (optimal: 2–3), CYP450 inhibition, and bioavailability .
  • Docking Studies : Simulate binding to PI3K (PDB: 3L08) with AutoDock Vina; prioritize poses with hydrogen bonds to Val882 and hydrophobic interactions with Met804 .

Q. Output Example :

ParameterPredicted Value
logP2.8
CYP3A4 InhibitionHigh
Oral Bioavailability65%

Q. How should contradictory data in biological assays be resolved?

Approach :

  • Reproducibility Checks : Replicate assays in triplicate; validate using orthogonal methods (e.g., Western blot for PI3K inhibition alongside kinase assays) .
  • Buffer Optimization : Test varying pH (6.5–7.5) and ionic strength to rule out assay interference .
  • Metabolite Screening : Use LC-MS to identify degradation products that may skew results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine
Reactant of Route 2
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4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine

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